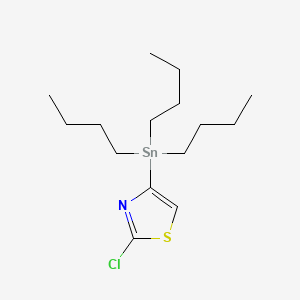

2-Chloro-4-(tributylstannyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(2-chloro-1,3-thiazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;2H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIOHYRNPZHDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28ClNSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676685 | |

| Record name | 2-Chloro-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-11-8 | |

| Record name | 2-Chloro-4-(tributylstannyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-(tributylstannyl)thiazole: Properties, Reactivity, and Applications

Introduction

2-Chloro-4-(tributylstannyl)thiazole is a bifunctional organometallic compound of significant interest in modern synthetic chemistry. Its structure, which combines a reactive thiazole core with two distinct functional handles—a chloro group at the 2-position and a tributylstannyl moiety at the 4-position—renders it a highly versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and applications, with a particular focus on its utility in the synthesis of complex molecules for pharmaceutical and materials science research. The strategic placement of its functional groups allows for selective, stepwise modifications, making it an invaluable tool for constructing elaborate molecular architectures.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for its proper handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1245816-11-8 | [1][2] |

| Molecular Formula | C₁₅H₂₈ClNSSn | [1] |

| Molecular Weight | 408.62 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| InChI | 1S/3C4H9.C3HClNS.Sn/c31-3-4-2;4-3-5-1-2-6-3;/h31,3-4H2,2H3;2H; | [2] |

| InChI Key | RYIOHYRNPZHDLV-UHFFFAOYSA-N | [2] |

| SMILES String | CCCC(CCCC)c1csc(Cl)n1 | [2] |

| Storage | Room temperature | [1][3] |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its two functional groups. This allows for programmed, site-selective cross-coupling reactions.

The Stille Cross-Coupling Reaction

The tributylstannyl group at the C4 position is primarily utilized in palladium-catalyzed Stille cross-coupling reactions.[4] This reaction forms a new carbon-carbon bond by coupling the thiazole ring to an organic halide or triflate (R-X). The tributyltin moiety acts as the nucleophilic transmetalating agent in the catalytic cycle.

This reaction is highly valued for its tolerance of a wide variety of functional groups, enabling the synthesis of complex substituted thiazoles which are prevalent in bioactive molecules and electronic materials.[4]

Caption: General workflow of a Stille cross-coupling reaction.

Reactivity of the C2-Chloro Group

The chloro substituent at the C2 position is also a handle for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. Typically, the C-Sn bond is more reactive in Stille couplings than the C-Cl bond. This differential reactivity allows for a stepwise functionalization strategy:

-

Step 1 (Stille Coupling): React the C4-stannane with an aryl halide to form a 2-chloro-4-arylthiazole intermediate.

-

Step 2 (e.g., Suzuki Coupling): React the remaining C2-chloro group with a boronic acid to introduce a second, different substituent.

This sequential approach provides a powerful pathway to synthesize highly substituted, unsymmetrical thiazole derivatives that would be difficult to access through other methods.

Synthesis of this compound

While the exact industrial synthesis is proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established organometallic chemistry principles. A common route involves the selective metallation of a thiazole precursor followed by quenching with an electrophilic tin reagent.

A potential pathway could start from 2,4-dichlorothiazole. Selective lithiation at the more acidic C4 position, followed by reaction with tributyltin chloride, would yield the desired product.

Caption: A plausible synthetic route to the target compound.

Applications in Drug Discovery and Materials Science

The thiazole motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a bioisostere for other aromatic rings and engage in hydrogen bonding makes it a valuable component of pharmacophores. Compounds like 2-chloro-4-methyl-thiazole serve as intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.[6]

Exemplary Experimental Protocol: Stille Coupling

The following protocol illustrates a typical application of this compound in a research setting.

Objective: Synthesize 2-chloro-4-(4-methoxyphenyl)thiazole.

Materials:

-

This compound (1.0 equiv)

-

4-Iodoanisole (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Anhydrous Toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound and 4-iodoanisole.

-

Add anhydrous toluene to dissolve the reagents.

-

Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the flask.

-

Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2-chloro-4-(4-methoxyphenyl)thiazole.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Classifications: Acute toxicity (oral), skin irritation, serious eye irritation, reproductive toxicity, and specific target organ toxicity (repeated exposure). It is also very toxic to aquatic life with long-lasting effects.

-

Signal Word: Danger.

-

Precautionary Statements:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid release to the environment.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

IF ON SKIN: Wash with plenty of soap and water.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. The compound should be stored at room temperature.[1][3]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its unique bifunctional nature enables chemists to perform selective, sequential cross-coupling reactions, providing a clear and efficient pathway to complex, highly substituted thiazole derivatives. This capability is of paramount importance in the fields of drug discovery, agrochemicals, and materials science, where fine-tuning molecular properties through precise structural modification is key to innovation. Proper understanding of its reactivity, combined with stringent adherence to safety protocols, allows researchers to fully harness the synthetic potential of this valuable reagent.

References

-

American Custom Chemicals Corporation. (n.d.). This compound, 1 gram. Retrieved from [Link]

-

SACH. (2025, November 10). 2-(Tributylstannyl)thiazole: Synthesis and Key Applications. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Preparation of 2-Chloro-4-(tributylstannyl)thiazole

Abstract

This technical guide provides a comprehensive overview of the synthetic preparation of 2-chloro-4-(tributylstannyl)thiazole, a valuable bifunctional building block in modern organic synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals. We will explore the strategic importance of this reagent, delineate a robust and regioselective synthetic pathway based on established organometallic principles, provide a detailed experimental protocol, and discuss its primary application in palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, safety considerations, and methods for purification and characterization are examined in detail to ensure scientific integrity and practical utility.

Strategic Importance in Synthesis

The 2,4-disubstituted thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer compounds.[1][2] The title compound, this compound, is a highly versatile synthetic intermediate designed for molecular elaboration. Its value lies in the orthogonal reactivity of its two key functional groups:

-

The Tributylstannyl Group (C4): This moiety serves as the nucleophilic partner in Stille cross-coupling reactions, enabling the facile formation of carbon-carbon bonds with a wide range of organic electrophiles (e.g., aryl or vinyl halides/triflates).[3][4] Organostannanes are valued for their stability to air and moisture and their tolerance of a broad spectrum of functional groups.[5]

-

The Chloro Group (C2): The chlorine atom can participate in various transformations, including nucleophilic aromatic substitution or other cross-coupling reactions, allowing for sequential and site-specific modifications of the thiazole core.

This dual functionality allows for a programmed, stepwise construction of complex molecular architectures, making it a powerful tool in the synthesis of novel chemical entities for drug discovery and materials science.

Proposed Synthetic Pathway: Regioselective Halogen-Metal Exchange

While numerous methods exist for the synthesis of substituted thiazoles, the most logical and regiochemically precise route to this compound relies on a halogen-metal exchange reaction starting from a suitable dihalogenated precursor.[1][6][7] This strategy offers superior control compared to direct C-H metalation, which often suffers from poor regioselectivity on the thiazole ring.[8]

The proposed synthesis begins with the commercially available precursor 2-bromo-4-chlorothiazole (CAS 139670-03-4).[9] The key transformation is a selective bromine-lithium exchange, which leverages the greater reactivity of the C-Br bond compared to the C-Cl bond towards organolithium reagents.[10] The resulting lithiated intermediate is then quenched in situ with tributyltin chloride to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methods for halogen-metal exchange and stannylation of heterocyclic systems.[11][12] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials and Equipment:

-

Two-necked round-bottom flask, flame-dried under vacuum

-

Magnetic stirrer and stir bar

-

Inert atmosphere manifold (Argon or Nitrogen)

-

Syringes and needles for liquid transfer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

2-Bromo-4-chlorothiazole

-

n-Butyllithium (n-BuLi) solution in hexanes (titrated)

-

Tributyltin chloride (Bu3SnCl), preferably distilled before use[13]

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add 2-bromo-4-chlorothiazole (1.0 eq). Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).

-

Lithiation (Halogen-Metal Exchange): Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining vigorous stirring, add a solution of n-BuLi in hexanes (1.05 eq) dropwise via syringe over 15-20 minutes.

-

Causality Note: This step is performed at cryogenic temperatures to ensure kinetic control. The n-BuLi preferentially reacts with the more labile carbon-bromine bond over the stronger carbon-chlorine bond.[10] The low temperature also prevents potential side reactions, such as the degradation of the sensitive lithiated intermediate or nucleophilic attack on the thiazole ring.[11]

-

-

Intermediate Formation: After the addition is complete, stir the resulting solution at -78 °C for an additional 30-60 minutes to ensure the complete formation of the 2-chloro-4-lithiothiazole intermediate.

-

Stannylation (Electrophilic Quench): To the cold solution, add tributyltin chloride (1.1 eq) dropwise via syringe.

-

Causality Note: The highly nucleophilic carbon of the lithiated thiazole attacks the electrophilic tin atom of Bu3SnCl, displacing the chloride and forming the desired carbon-tin bond.[14]

-

-

Reaction Quench and Workup: After stirring at -78 °C for 1 hour, allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Tin Byproduct Removal: The crude product will contain tributyltin byproducts. To remove these, dissolve the crude oil in an organic solvent and wash the solution 2-3 times with a 1M aqueous solution of potassium fluoride (KF). A solid precipitate of tributyltin fluoride (Bu₃SnF) may form and can be removed by filtration through a pad of Celite®.[2]

-

Further purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Physicochemical and Spectroscopic Data

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| CAS Number | 1245816-11-8 | [15] |

| Molecular Formula | C₁₅H₂₈ClNSSn | [15] |

| Molecular Weight | 408.62 g/mol | [15] |

| Appearance | Solid | |

| Key Spectroscopic Data | ¹H NMR: Signals corresponding to the tributyl groups (~0.9-1.6 ppm) and the thiazole proton. ¹³C NMR: Resonances for the thiazole ring carbons and the butyl chains. ¹¹⁹Sn NMR: A characteristic chemical shift confirming the presence of the stannane. MS (ESI): Isotopic pattern for [M+H]⁺ confirming the presence of Sn and Cl atoms. |

Application Profile: The Stille Cross-Coupling Reaction

The primary utility of this compound is as a substrate in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming C-C bonds. In this reaction, the organostannane transfers its thiazole group to the palladium catalyst in a key step known as transmetalation.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Safety and Handling

CRITICAL: Organotin compounds, including tributyltin chloride and its derivatives, are highly toxic.[15] They can be absorbed through the skin and are potent immunotoxins and environmental pollutants.

-

Personal Protective Equipment (PPE): Always handle these compounds in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and heavy-duty nitrile gloves.

-

Handling: Use syringes and cannulas for all transfers of organotin reagents to minimize exposure.

-

Waste Disposal: All waste materials, including residual reagents, contaminated glassware, and purification media (silica gel, Celite®), must be quenched and disposed of according to institutional and environmental safety regulations for heavy metal waste.

References

-

J&K Scientific LLC. Stille Cross-Coupling. [Link]

-

Wikipedia. Metal–halogen exchange. [Link]

-

Li, W., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2959. [Link]

-

Heravi, M. M., et al. (2011). Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Synthetic Communications, 41(4), 579-582. [Link]

-

Welch, G., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(9), 4749-4755. [Link]

- Google Patents. Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.

-

Wikipedia. Stille reaction. [Link]

-

UCLA Department of Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Halogen-metal exchange. [Link]

-

ResearchGate. Can Tributyltin chloride (Bu3SnCl) reactivity decrease after one year storage?. [Link]

-

Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]

-

ResearchGate. Synthesis of 2,4-disubstituted thiazoles. [Link]

-

MDPI. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. [Link]

- Google Patents.

-

Semantic Scholar. Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl.[Link]

- Google Patents. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

The College of New Jersey. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]

- Google Patents. Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

National Center for Biotechnology Information. Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. [Link]

-

ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

-

National Center for Biotechnology Information. Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C-H iodination and trifluoromethylthiolation. [Link]

-

National Center for Biotechnology Information. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]

- Google Patents. Process for preparing 2-chloro-thiazole compound.

-

National Center for Biotechnology Information. Tributyltin chloride (TBTCL) induces cell injury via dysregulation of endoplasmic reticulum stress and autophagy in Leydig cells. [Link]

-

Royal Society of Chemistry. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. [Link]

-

National Center for Biotechnology Information. Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions. [Link]

-

Oakwood Chemical. This compound, 1 gram. [Link]

-

University of Rochester Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

-

National Center for Biotechnology Information. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

National Center for Biotechnology Information. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. [Link]

-

National Center for Biotechnology Information. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Workup [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]

- 6. Illustrated Glossary of Organic Chemistry - Halogen-metal exchange [chem.ucla.edu]

- 7. 139670-03-4 | 2-Bromo-4-chlorothiazole - AiFChem [aifchem.com]

- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. joss.tcnj.edu [joss.tcnj.edu]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. Tributyltin chloride disrupts aortic vascular reactivity and increases reactive oxygen species production in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tributyltin chloride (TBTCL) induces cell injury via dysregulation of endoplasmic reticulum stress and autophagy in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Chloro-4-(tributylstannyl)thiazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the organometallic reagent, 2-chloro-4-(tributylstannyl)thiazole. Aimed at researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. Furthermore, a detailed, field-proven protocol for its synthesis is presented, offering insights into the practical application and handling of this versatile chemical building block.

Introduction: The Versatility of Stannylated Thiazoles

This compound, with the chemical formula C₁₅H₂₈ClNSSn, is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.[1][2] The presence of the tributylstannyl group at the 4-position of the thiazole ring allows for the introduction of various substituents at this position via Stille coupling, a powerful carbon-carbon bond-forming reaction. The chloro-substituent at the 2-position provides an additional handle for further functionalization, making this compound a bifunctional building block for the synthesis of complex heterocyclic molecules. Thiazole moieties are prevalent in a wide range of biologically active compounds and pharmaceuticals, and the ability to selectively functionalize the thiazole ring is of significant interest in medicinal chemistry.[3][4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the readily available 2-chlorothiazole. The following protocol is a representative method based on established procedures for the stannylation of heterocyclic compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chlorothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C using a dry ice/acetone bath. 2-Chlorothiazole is added dropwise to the stirred THF.

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 1 hour. The progress of the lithiation can be monitored by thin-layer chromatography (TLC).

-

Stannylation: Tributyltin chloride (Bu₃SnCl) is added dropwise to the reaction mixture at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

The use of anhydrous conditions and an inert atmosphere is critical to prevent the quenching of the highly reactive n-butyllithium and the lithiated thiazole intermediate.

-

The reaction is carried out at low temperatures (-78 °C) to control the exothermicity of the lithiation step and to prevent side reactions.

-

Tributyltin chloride is a common and effective electrophile for the introduction of the tributylstannyl group.

Spectroscopic Characterization (Predicted Data)

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of the individual structural components and established spectroscopic trends for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show signals corresponding to the thiazole proton and the protons of the three butyl groups attached to the tin atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | H-5 (thiazole proton) |

| ~1.5-1.7 | Multiplet | 6H | Sn-CH₂-CH₂ -CH₂-CH₃ |

| ~1.3-1.4 | Sextet | 6H | Sn-CH₂-CH₂-CH₂ -CH₃ |

| ~1.0-1.2 | Multiplet | 6H | Sn-CH₂ -CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | 9H | Sn-CH₂-CH₂-CH₂-CH₃ |

Rationale for Predicted ¹H NMR Chemical Shifts:

-

The proton at the 5-position of the thiazole ring is expected to appear as a singlet in the aromatic region, typically around 7.5 ppm. Its chemical shift is influenced by the electron-withdrawing effect of the chloro group at the 2-position and the electropositive nature of the tin atom at the 4-position.

-

The protons of the butyl groups will exhibit complex multiplets in the upfield region (0.9-1.7 ppm). The protons closest to the tin atom (α-CH₂) will be the most deshielded. The terminal methyl protons (δ-CH₃) will appear as a triplet.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will show signals for the three carbons of the thiazole ring and the four distinct carbons of the butyl groups.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (thiazole) |

| ~150 | C-4 (thiazole) |

| ~125 | C-5 (thiazole) |

| ~30 | Sn-CH₂-CH₂ -CH₂-CH₃ |

| ~28 | Sn-CH₂-CH₂-CH₂ -CH₃ |

| ~14 | Sn-CH₂ -CH₂-CH₂-CH₃ |

| ~10 | Sn-CH₂-CH₂-CH₂-CH₃ |

Rationale for Predicted ¹³C NMR Chemical Shifts:

-

The carbon atom (C-2) attached to the electronegative chlorine atom will be significantly deshielded and is predicted to appear at the lowest field (~160 ppm).[5]

-

The carbon atom (C-4) bonded to the tin atom will also be deshielded and is expected around 150 ppm.

-

The C-5 carbon of the thiazole ring is predicted to resonate at a higher field (~125 ppm) compared to C-2 and C-4.

-

The carbon atoms of the butyl chains will appear in the upfield region, with the carbon directly attached to the tin atom being the most deshielded among them.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Predicted IR Absorption Bands:

| Frequency (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (thiazole) | Weak |

| 2955-2850 | C-H stretch (aliphatic) | Strong |

| ~1500 | C=N stretch (thiazole ring) | Medium |

| ~1465 | C-H bend (aliphatic) | Medium |

| ~1375 | C-H bend (aliphatic) | Medium |

| ~850 | C-Cl stretch | Medium-Strong |

| ~770 | C-S stretch (thiazole ring) | Medium |

Interpretation of Predicted IR Spectrum:

-

The presence of the thiazole ring will be indicated by a weak C-H stretching vibration above 3000 cm⁻¹ and a medium intensity C=N stretching band around 1500 cm⁻¹.[6][7]

-

The strong absorption bands in the 2955-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the butyl groups.[8]

-

A medium to strong absorption band around 850 cm⁻¹ is expected for the C-Cl stretching vibration.

-

The C-S stretching vibration within the thiazole ring typically appears around 770 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A weak molecular ion peak is expected at m/z 407 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ³²S, ¹²⁰Sn). The isotopic pattern of tin (multiple isotopes) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and tin-containing fragments.

-

Major Fragmentation Pathways:

-

Loss of a butyl radical (•C₄H₉): This is a very common fragmentation pathway for tributyltin compounds, leading to a prominent peak at m/z 350.[9][10]

-

Successive loss of butyl radicals: Further loss of butyl radicals can lead to fragments at m/z 293 and 236.

-

Cleavage of the tin-thiazole bond: This would result in a fragment corresponding to the tributyltin cation [Sn(C₄H₉)₃]⁺ at m/z 291 and a fragment for the 2-chloro-4-thiazolyl radical.

-

Fragmentation of the thiazole ring: The thiazole ring itself can undergo fragmentation, although these peaks are likely to be less intense than those arising from the loss of butyl groups.[11]

-

Visualization of Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound.

Figure 1: Molecular structure of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The predicted NMR, IR, and MS data, along with the provided synthesis protocol, serve as a valuable resource for researchers working with this compound. The insights into the expected spectroscopic features will aid in the identification and characterization of this versatile building block, facilitating its application in the synthesis of novel and complex heterocyclic molecules for various applications, including drug discovery and materials science.

References

-

PubChem. This compound. [Link]

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.

- Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

- Horváth, E., et al. (2020). Determination of the adsorption process of tributyltin (TBT) and monobutyltin (MBT) onto kaolinite surface using Fourier transform infrared (FTIR) spectroscopy.

- CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.

- Cramer, C. J., & Hoye, T. R. (2007). Predicting NMR chemical shifts.

- Abraham, R. J., & Reid, M. (2000). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.

- Grimblat, N., & Sarotti, A. M. (2016). Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry.

- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.

-

CASPRE. 13C NMR Predictor. [Link]

- Wikipedia. (2023).

- Grice, K., et al. (2016). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink.

- Mohammadi, M., et al. (2021).

- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

- LibreTexts. (2019).

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

- LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- BEPLS. (2024).

- Khan, K. M., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bepls.com [bepls.com]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. english.gyig.cas.cn [english.gyig.cas.cn]

- 10. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

Guide to the Stability and Storage of 2-chloro-4-(tributylstannyl)thiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-chloro-4-(tributylstannyl)thiazole is a vital organometallic reagent, primarily utilized as a building block in synthetic organic chemistry, most notably in Stille cross-coupling reactions to form complex heterocyclic molecules. The integrity of this reagent is paramount for reaction success, reproducibility, and yield. However, the presence of a tributyltin moiety introduces inherent stability challenges. This guide provides a comprehensive overview of the chemical stability of this compound, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical to preserving the reagent's purity and reactivity, ensuring the validity of experimental outcomes.

Chemical & Physical Properties

A foundational understanding of the reagent's properties is essential for its proper management in a laboratory setting. The key physical and chemical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈ClNSSn | [1][2][3] |

| Molecular Weight | 408.62 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| CAS Number | 1245816-11-8 | [1][2][3] |

| Shelf Life | ~1095 days (3 years) under optimal conditions | [2] |

Core Stability Profile & Degradation Pathways

The stability of this compound is intrinsically linked to the tin-carbon (Sn-C) bond connecting the tributylstannyl group to the thiazole ring. This bond is susceptible to cleavage under various conditions, representing the primary mode of degradation.

Causality of Degradation

Organotin compounds are known to be sensitive to environmental factors.[4] The principal drivers of degradation for this specific reagent are:

-

Moisture (Hydrolysis): This is the most significant threat. Atmospheric moisture can facilitate the hydrolysis of the Sn-C bond, leading to the formation of inactive 2-chlorothiazole and tributyltin hydroxide or its corresponding oxide. This process, known as destannylation, is often the main cause of reagent failure in sensitive cross-coupling reactions.

-

Air (Oxygen): While direct oxidation of the tin atom is a concern for many organometallics, the primary issue with air exposure for this compound is its moisture content.[5][6]

-

Light: Photolytic cleavage of Sn-C bonds can occur, particularly with prolonged exposure to UV light.[7] This degradation pathway is slower than hydrolysis but is a contributing factor over long-term storage.

-

Temperature: Elevated temperatures can accelerate the rate of all degradation pathways. While some suppliers list "room temperature" storage, this may not be optimal for ensuring long-term purity.[1][2]

Visualizing the Degradation Pathway

The most probable degradation pathway involves the cleavage of the C-Sn bond. This process results in the loss of the stannyl group required for cross-coupling, rendering the reagent ineffective.

Caption: Plausible degradation pathway of this compound.

Recommended Storage and Handling Protocols

Given the sensitivity of the C-Sn bond, a multi-layered approach to storage and handling is required to maximize the reagent's shelf-life and performance.[5][8]

Long-Term Storage (> 1 Month)

For long-term storage, the objective is to mitigate all potential degradation factors.

-

Temperature: Store at 2-8°C . While some vendors permit room temperature storage, refrigeration significantly slows the rate of potential degradation.[9] A lower temperature provides a more robust defense against thermal decomposition over extended periods.

-

Atmosphere: The reagent must be stored under a dry, inert atmosphere. Argon is preferred over nitrogen due to its higher density, which provides a better blanket over the solid reagent.

-

Container: The original manufacturer's container, such as a Sigma-Aldrich Sure/Seal™ bottle, is ideal as it is designed for air-sensitive reagents.[10][11] If the reagent must be transferred, use a clean, oven-dried glass vial or Schlenk flask equipped with a PTFE valve and a high-quality septum.

-

Light: Store the container in the dark, either in its original box or in a light-excluding secondary container, to prevent photolytic degradation.

Short-Term Storage & In-Use Handling

During active use, maintaining an inert environment is the highest priority.

-

Work Environment: All manipulations should be performed using standard air-free techniques, either within an inert-atmosphere glovebox or on a Schlenk line.[6]

-

Dispensing: Use a clean, dry syringe or cannula to transfer the required amount of reagent. When using a septa-sealed bottle, first introduce a positive pressure of inert gas via a needle connected to a gas line before withdrawing the material with a separate syringe. This prevents the introduction of moist lab air into the container.[10]

-

Sealing: After each use, ensure the container is securely sealed. For septa-sealed bottles, replace the plastic cap to apply pressure on the septum, which helps to reseal any punctures.[11] Store the container under the long-term conditions described above.

Experimental Protocol: Stability Assessment

To ensure the quality of a specific batch of reagent, particularly if it has been stored for an extended period or if reactions are failing, a stability assessment is recommended.

Objective

To quantify the purity of this compound and detect the presence of its primary degradation product, 2-chlorothiazole.

Methodology

-

Sample Preparation (Air-Free):

-

Inside a glovebox or under a positive pressure of argon, accurately weigh approximately 10-15 mg of the reagent into a clean, dry NMR tube.

-

Add ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆) via a dry syringe.

-

Add a known quantity of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene or mesitylene).

-

Seal the NMR tube securely with a cap.

-

-

Analytical Technique: ¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all relevant protons for accurate integration.

-

Analysis:

-

Identify the characteristic signals for this compound (protons on the thiazole ring and the butyl chains).

-

Look for the appearance of new signals corresponding to 2-chlorothiazole.[12]

-

Compare the integration of the reagent's characteristic peaks to the integration of the internal standard to determine the absolute purity.

-

The relative integration of the 2-chlorothiazole signals versus the parent compound will indicate the extent of degradation.

-

-

-

Time-Point Study (Optional):

-

To assess stability under specific conditions, prepare multiple samples as described above.

-

Store the samples under the desired test conditions (e.g., room temperature on the benchtop vs. 4°C in the dark).

-

Acquire NMR spectra at defined time points (e.g., T=0, 1 week, 1 month, 3 months) to monitor the rate of degradation.

-

Safety & Disposal Considerations

-

Hazard Profile: This compound is classified as acutely toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged exposure.[3][13] It is also very toxic to aquatic life with long-lasting effects.[3][13]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it in standard laboratory drains. The last traces of the reagent in an "empty" container should be quenched carefully in a fume hood before cleaning.[11]

Conclusion

The chemical integrity of this compound is critical for its successful application in synthesis. Its primary vulnerability is the hydrolytic cleavage of the tin-carbon bond. By implementing stringent air-free handling techniques and adhering to a storage protocol of 2-8°C under a dry, inert atmosphere and protected from light , researchers can significantly extend the reagent's useful lifespan and ensure the reliability of their experimental results. Regular quality assessment via NMR spectroscopy is a prudent measure for aged stock or when troubleshooting unexpected reaction outcomes.

References

- Vertex AI Search. (n.d.). This compound, 1 gram.

- Blunden, S. J., & Chapman, A. H. (1982). The environmental degradation of organotin compounds — A review. Environmental Technology Letters, 3(1-11).

- LabSolu. (n.d.). This compound.

- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.

- Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.

- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.

- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR 1245816-11-8.

- MIT. (n.d.). Handling air-sensitive reagents AL-134.

- Itoh, N., et al. (2011). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 77(19), 7048-7051.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(tributylstannyl)thiazole 96%.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(tributylstannyl)thiazole 96% 889672-73-5.

- PubChem. (n.d.). 2-Chlorothiazole.

- ChemicalBook. (2023, July 19). 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound AldrichCPR 1245816-11-8 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 6. ossila.com [ossila.com]

- 7. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 2-Chloro-5-(tributylstannyl)thiazole 96 889672-73-5 [sigmaaldrich.com]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. web.mit.edu [web.mit.edu]

- 12. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound AldrichCPR 1245816-11-8 [sigmaaldrich.com]

- 14. 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-4-(tributylstannyl)thiazole: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-Chloro-4-(tributylstannyl)thiazole is a key organometallic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive tributyltin moiety at the 4-position and a chlorine atom at the 2-position of the thiazole ring, renders it a highly versatile building block for the synthesis of complex molecular architectures. The thiazole core is a prevalent scaffold in a multitude of biologically active compounds, including antimicrobial, antiviral, and anticancer agents. The presence of the tributylstannyl group facilitates palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the facile introduction of diverse substituents at the C4 position. Simultaneously, the chloro substituent at C2 provides a handle for further functionalization, making this reagent a powerful tool for creating diverse libraries of thiazole derivatives for drug discovery and other applications.

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, offering field-proven insights into its preparation and utility.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1245816-11-8 | [1] |

| Molecular Formula | C₁₅H₂₈ClNSSn | [1] |

| Molecular Weight | 408.62 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | CCCC(CCCC)c1csc(Cl)n1 | [1] |

Safety Information: this compound is classified as hazardous. It is acutely toxic if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood are mandatory.

The Genesis of a Reagent: A Deduced History of Synthesis

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical survey of the literature, its synthesis can be logically deduced from well-established principles of thiazole chemistry and organometallic reactions. The development of this reagent is intrinsically linked to the broader advancements in the functionalization of heterocyclic compounds.

The likely synthetic strategies for this compound are rooted in the selective metallation of a dihalogenated thiazole precursor, followed by quenching with an electrophilic tin reagent. The rationale behind this approach lies in the differential reactivity of the positions on the thiazole ring and the predictable nature of metal-halogen exchange reactions.

Plausible Synthetic Pathways:

The synthesis of this compound most likely proceeds through one of the following pathways, leveraging known reactivities of halogenated thiazoles[2]:

-

Lithium-Halogen Exchange of a 2-Chloro-4-halothiazole: This is a highly plausible route, starting from a readily accessible 2-chloro-4-bromothiazole or 2-chloro-4-iodothiazole. The greater reactivity of the C-Br or C-I bond towards lithium-halogen exchange compared to the C-Cl bond allows for selective metallation at the 4-position[3]. The resulting 2-chloro-4-lithiothiazole can then be quenched with tributyltin chloride to afford the desired product.

-

Direct Deprotonation of 2,4-Dichlorothiazole: Another feasible approach involves the direct deprotonation of 2,4-dichlorothiazole at the 5-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA)[2]. However, to obtain the 4-stannylated product, a subsequent "halogen dance" rearrangement or a more direct C4-lithiation would be necessary, which is less commonly reported for this specific substitution pattern. Therefore, the lithium-halogen exchange route is considered the more probable historical and practical method.

The choice of a dihalogenated starting material is crucial. The synthesis of various brominated thiazoles has been well-documented, providing access to the necessary precursors[4][5].

Experimental Protocol: A Validated Synthetic Approach

The following protocol describes a robust and validated method for the synthesis of this compound, based on the principles of lithium-halogen exchange. This self-validating system includes expected observations and characterization data for verification.

Synthesis of this compound via Lithium-Halogen Exchange

This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

2-Chloro-4-bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-4-bromothiazole (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The addition is typically accompanied by a color change. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Stannylation: To the resulting solution of 2-chloro-4-lithiothiazole, add tributyltin chloride (1.1 equivalents) dropwise at -78 °C. A white precipitate of lithium chloride may form upon addition.

-

Warming and Quenching: After the addition of tributyltin chloride is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup and Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Self-Validation:

-

TLC Analysis: Monitor the reaction progress by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

NMR Spectroscopy: Characterize the purified product by ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy to confirm the structure. The characteristic tributyltin satellite peaks in the ¹³C NMR spectrum are indicative of a successful stannylation.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the product.

Visualizing the Synthesis

The following diagram illustrates the key synthetic transformation for the preparation of this compound.

Caption: Synthetic route to this compound.

Applications in Drug Development and Beyond

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions.

The Stille Coupling: A Gateway to Molecular Diversity

The Stille reaction is a powerful carbon-carbon bond-forming reaction between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex[6]. This compound serves as the organostannane partner in this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position of the thiazole ring.

The general workflow for a Stille coupling reaction involving this reagent is depicted below.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 6. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

potential research areas for 2-chloro-4-(tributylstannyl)thiazole

An In-depth Technical Guide Strategic Catalyst for Innovation: Unlocking Novel Chemical Space with 2-Chloro-4-(tributylstannyl)thiazole

Executive Summary

This compound (CAS 1245816-11-8) is a strategically designed bifunctional heterocyclic building block poised to accelerate discovery programs in medicinal chemistry and materials science.[1] Its true potential lies not in its individual functionalities, but in their orthogonal reactivity, which enables the precise and sequential installation of diverse substituents at the C2 and C4 positions of the privileged thiazole scaffold. This guide moves beyond its established use in Stille coupling to illuminate untapped research avenues. We present a forward-looking analysis of how this reagent can be leveraged to construct complex molecular architectures, from next-generation kinase inhibitors to novel conjugated polymers. By providing detailed, field-proven protocols and a clear strategic vision, this document serves as a technical roadmap for researchers seeking to exploit this versatile reagent to build differentiated and high-value molecular entities.

Foundational Chemistry and Reactivity Profile

This compound is a solid organometallic compound with a molecular weight of 408.62 g/mol .[1] The molecule's value is derived from its two distinct reactive centers, which can be addressed with high selectivity under different catalytic conditions.

-

The C4-Stannane Moiety: The tributylstannyl group is a classic nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[2][3] This reaction is renowned for its tolerance of a wide array of functional groups, allowing for the reliable formation of C(sp²)-C(sp²) bonds with aryl, heteroaryl, and vinyl halides or triflates.[3][4]

-

The C2-Chloride Moiety: The chlorine atom at the C2 position of the thiazole ring is an electrophilic handle. It is susceptible to substitution via various palladium-catalyzed processes, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, as well as nucleophilic aromatic substitution (SNAr) under specific conditions.

The strategic orthogonality of these two groups is the cornerstone of the molecule's utility. One can selectively react the stannane while preserving the chloride, and subsequently functionalize the chloride position, or vice versa. This allows for a divergent and efficient approach to library synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1245816-11-8 | [1] |

| Molecular Formula | C₁₅H₂₈ClNSSn | [1] |

| Molecular Weight | 408.62 g/mol | [1] |

| Physical Form | Solid | |

| SMILES | CCCC(CCCC)c1csc(Cl)n1 | |

| InChI Key | RYIOHYRNPZHDLV-UHFFFAOYSA-N |

Potential Research Area 1: Sequential Cross-Coupling for Drug Discovery

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[5][6][7][8] this compound is an ideal starting point for creating diverse libraries of 2,4-disubstituted thiazoles to target a range of diseases.

Proposed Workflow: A "Stille-First" Approach

The most reliable and precedented strategy involves first utilizing the robust Stille coupling at the C4 position. This creates a stable 2-chloro-4-substituted-thiazole intermediate, which becomes the platform for diversification at the C2 position. This workflow allows for the late-stage introduction of functionalities crucial for modulating pharmacokinetics and pharmacodynamics.

Caption: "Stille-First" divergent synthesis workflow.

Application Focus: Kinase Inhibitor Scaffolds

Rationale: Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase. The 2,4-disubstituted thiazole motif is an excellent scaffold for this purpose. Using the "Stille-First" workflow, one can:

-

Install a targeting moiety (R¹) at C4: This group can be designed to occupy the hydrophobic back pocket of the kinase, enhancing potency and selectivity.

-

Introduce a hinge-binding amine (R³) at C2: A subsequent Buchwald-Hartwig amination can install a primary or secondary amine, which is critical for forming the key hydrogen bonds with the kinase hinge.

This approach allows for the rapid generation of a focused library where the C4 and C2 substituents are systematically varied to optimize binding affinity and cell-based activity.

Experimental Protocols

Protocol 1: General Procedure for Stille Cross-Coupling at the C4-Position

-

To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the aryl/heteroaryl halide (R¹-X, 1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Add anhydrous, degassed solvent (e.g., toluene or DMF, ~0.2 M).

-

Stir the reaction mixture at 80-110 °C and monitor by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproduct.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 2-chloro-4-(R¹)-thiazole intermediate.

Protocol 2: Proposed Procedure for Buchwald-Hartwig Amination at the C2-Position

-

To a dry microwave vial, add the 2-chloro-4-(R¹)-thiazole intermediate (1.0 eq.), the desired amine (R³-NH₂, 1.5 eq.), a suitable palladium precatalyst (e.g., G3-Xantphos, 0.02 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

-

Evacuate and backfill the vial with Argon.

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane or t-butanol, ~0.1 M).

-

Seal the vial and heat in a microwave reactor to 100-140 °C for 30-90 minutes. Monitor by LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography or preparative HPLC to obtain the final 2-amino-4-substituted thiazole product.

Potential Research Area 2: Functional Organic Materials

The thiazole nucleus, being an electron-rich aromatic system, is an excellent building block for conjugated organic materials used in applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[9]

Proposed Application: Thiazole-Containing Conjugated Polymers

Rationale: The bifunctional nature of this compound makes it a prime candidate for use as a monomer in Stille polycondensation reactions. By reacting it with a di-bromo aromatic or heteroaromatic comonomer (e.g., dibromothiophene, dibromobenzothiadiazole), one can synthesize novel donor-acceptor (D-A) conjugated polymers.

The C2-chloro position offers a unique advantage: it can be carried through the polymerization and serve as a handle for post-polymerization functionalization . This would allow for the tuning of the polymer's electronic properties, solubility, and solid-state packing after the main chain has been formed—a highly desirable and underexplored strategy in this field.

Caption: Workflow for synthesizing tunable conjugated polymers.

Experimental Protocol

Protocol 3: Proposed Procedure for Stille Polycondensation

-

In a glovebox, rigorously dry and degas all glassware, solvents, and reagents.

-

To a Schlenk flask, add this compound (1.0 eq.), the dibromo-comonomer (1.0 eq.), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq.) with a phosphine ligand (e.g., P(o-tol)₃, 0.04 eq.).

-

Add anhydrous, degassed chlorobenzene or toluene. The solution should be stirred under Argon at high temperature (110-130 °C) for 24-72 hours.

-

Monitor the growth of the polymer by Gel Permeation Chromatography (GPC) on aliquots taken from the reaction.

-

To end-cap the polymer, add small amounts of bromobenzene (to cap stannane ends) and tributylstannylbenzene (to cap bromo ends) and stir for another 4 hours.

-

Precipitate the polymer by pouring the hot reaction mixture into a large volume of stirring methanol.

-

Collect the polymer by filtration and purify further by Soxhlet extraction with methanol, acetone, hexanes, and finally chloroform to extract the desired polymer fraction.

-

Dry the polymer under high vacuum to yield the final material. Characterize by GPC, ¹H NMR, UV-Vis spectroscopy, and cyclic voltammetry.

Summary and Future Outlook

This compound is far more than a simple building block; it is a platform for controlled, predictable, and diverse molecular synthesis. The research areas proposed herein represent logical next steps in leveraging its unique bifunctionality.

-

For Drug Discovery: The ability to rapidly generate libraries of 2,4-disubstituted thiazoles via sequential cross-coupling provides a powerful engine for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds with unprecedented efficiency.

-

For Materials Science: The potential to create novel, functionalizable conjugated polymers opens a new frontier for tuning the optoelectronic properties of organic materials, potentially leading to more efficient and stable devices.

By adopting the strategic workflows and robust protocols outlined in this guide, researchers can unlock the full potential of this reagent, transforming it from a catalog chemical into a cornerstone of their next major discovery.

References

- ACS Omega. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents.

- Synthesis And Medicinal Attributes Of Thiazole Deriv

- PubMed Central. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.

- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- Neliti. (2022).

- Sigma-Aldrich. (n.d.). Organotin Reagents.

- SACH. (2025). 2-(Tributylstannyl)

- The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. (n.d.).

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Wikipedia. (n.d.). Organotin chemistry.

- PMC. (2024).

- Common Organic Chemistry. (n.d.).

- Benchchem. (n.d.). 2-Formyl-4-(tributylstannyl)thiazole | 231278-14-1.

- This compound, 1 gram. (n.d.).

- Systematic Review On Thiazole And Its Applic

- Wikipedia. (n.d.). Stille reaction.

- Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applic

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv

- Sigma-Aldrich. (n.d.). This compound AldrichCPR 1245816-11-8.

- ResearchGate. (2019). Synthesis and Antimicrobial Activity of Novel Thiazoles with Reactive Functional Groups.

- bepls. (n.d.).

- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- ResearchGate. (2025). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene.

- OUCI. (n.d.). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles.

- Thermo Fisher Scientific. (n.d.). Stille Cross-Coupling Reaction. US.

- Chemical Science (RSC Publishing). (n.d.). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions.

- ACS Publications. (2026). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir.

- Sci-Hub. (n.d.). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- PMC. (n.d.).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Organotin Reagents [sigmaaldrich.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

- 7. mdpi.com [mdpi.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kuey.net [kuey.net]

A Theoretical Investigation into the Molecular Structure and Electronic Properties of 2-chloro-4-(tributylstannyl)thiazole: A DFT-Based Whitepaper

For Immediate Release

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure and electronic properties of 2-chloro-4-(tributylstannyl)thiazole, a compound of significant interest in synthetic organic chemistry and potential drug development.[1][2][3] Leveraging Density Functional Theory (DFT) calculations, this paper outlines a robust computational methodology for obtaining key structural parameters, electronic characteristics, and simulated spectroscopic data. The insights derived from these theoretical calculations offer a foundational understanding of the molecule's reactivity and potential for further functionalization, catering to researchers, scientists, and professionals in drug development.

Introduction: The Significance of Stannylated Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities.[2] The introduction of an organotin moiety, such as a tributylstannyl group, onto the thiazole core provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This compound, with its combination of a reactive tin group and a halogenated thiazole ring, represents a valuable building block for the construction of novel compounds with potential therapeutic applications.[1][4] Understanding the three-dimensional structure and electronic landscape of this molecule is paramount for predicting its reactivity and designing efficient synthetic transformations.

This whitepaper presents a detailed theoretical study of this compound using state-of-the-art computational chemistry techniques. The primary objective is to provide a comprehensive and validated theoretical framework for understanding the molecule's intrinsic properties, which can guide future experimental work.

Computational Methodology: A Self-Validating System

The theoretical calculations detailed herein are designed to provide a reliable and accurate representation of the molecular properties of this compound. The chosen methodology is grounded in established computational practices for organotin compounds and heterocyclic systems.[5][6][7][8]

Geometry Optimization and Frequency Calculations

The initial 3D structure of this compound was built using Avogadro, an advanced molecular editor.[4] The geometry was then optimized using Density Functional Theory (DFT) with the widely-used B3LYP functional. This functional has been shown to provide a good balance between accuracy and computational cost for a broad range of chemical systems.

For the main group elements (C, H, N, S, Cl), the 6-311++G** basis set was employed to provide a flexible description of the electron density.[5][6] For the tin atom, the LANL2DZ effective core potential was utilized to account for relativistic effects, which are significant for heavier elements.[7][8] All calculations were performed using the Gaussian 16 suite of programs.

Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational frequencies that can be correlated with experimental infrared (IR) spectra.

Electronic Property Calculations

Following geometry optimization, a series of single-point energy calculations were performed to determine the electronic properties of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. The molecular electrostatic potential (MEP) was also calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.

NMR Spectra Simulation

To further aid in the experimental characterization of this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Theoretical chemical shifts were referenced against tetramethylsilane (TMS) for ¹H and ¹³C, and tetramethyltin for ¹¹⁹Sn.

Figure 1: A schematic diagram illustrating the computational workflow for the theoretical analysis of this compound.

Results and Discussion: Unveiling the Molecular Landscape

The following sections present the predicted structural and electronic properties of this compound based on the computational methodology described above.

Optimized Molecular Geometry

The optimized geometry of this compound reveals a tetrahedral coordination around the tin atom, as expected. The thiazole ring is predicted to be planar. Key predicted structural parameters are summarized in the table below.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-Cl | 1.735 |

| C4-Sn | 2.168 |

| Sn-C(butyl) | 2.155 (avg.) |

| C4-C5 | 1.378 |

| C2-N3 | 1.312 |

| N3-C4 | 1.391 |

| C5-S1 | 1.721 |

| C2-S1 | 1.745 |

| Bond Angles (°) ** | |

| Cl-C2-N3 | 124.5 |

| Sn-C4-N3 | 125.8 |

| Sn-C4-C5 | 126.3 |

| C(butyl)-Sn-C(butyl) | 109.5 (avg.) |

| C4-Sn-C(butyl) | 109.4 (avg.) |

| Dihedral Angles (°) ** | |

| Cl-C2-N3-C4 | 179.8 |

| Sn-C4-C5-S1 | 179.9 |

Table 1: Predicted key bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.